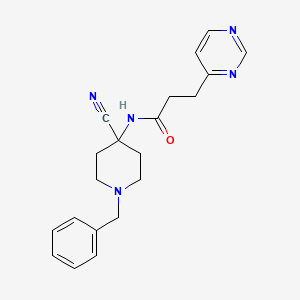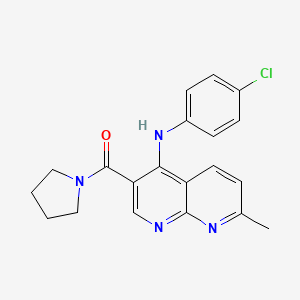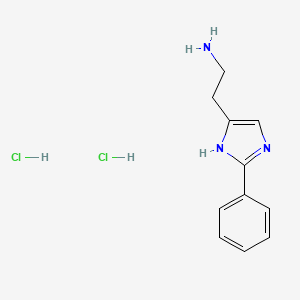![molecular formula C19H19NO3S B2842663 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2035019-22-6](/img/structure/B2842663.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide, also known as BDDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDDA has been investigated for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
科学的研究の応用
Controlled Radical Polymerization
One application area is the controlled radical polymerization of acrylamides, which includes compounds similar to the one inquired about. For example, homopolymers of monosubstituted acrylamides with amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for control over polymer molecular weight, polydispersity, and isotacticity, indicating potential for designing polymers with specific properties for materials science applications (Mori, Sutoh, & Endo, 2005).
Chemical Rearrangements
The compound's structure suggests it could be involved in chemical rearrangements, similar to those seen in reactions involving cyanoacrylamides. Studies have described the synthesis of heterocyclic systems through reactions with nucleophilic reagents, showing potential for generating new molecules with antibacterial and antifungal properties (Shiba, El-ziaty, Elaasar, & Al-Saman, 2010).
Photovoltaic Applications
Another potential application is in the synthesis of organic sensitizers for solar cell applications. Compounds containing similar structural elements, especially with cyanoacrylic acid moieties, have been used as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating high incident photon to current conversion efficiency. This suggests that the compound could find applications in renewable energy technologies, particularly in the development of efficient and cost-effective solar cells (Kim et al., 2006).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(8-6-14-5-7-15-16(12-14)23-13-22-15)20-19(9-1-2-10-19)17-4-3-11-24-17/h3-8,11-12H,1-2,9-10,13H2,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQIMKQZPXIFR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2842583.png)


![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)
![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)


![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)
![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)